Cetoniacytone B

Description

Structure

2D Structure

3D Structure

Properties

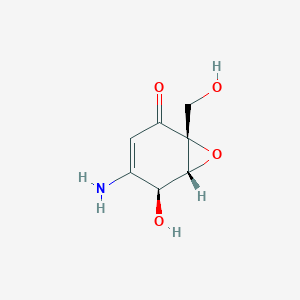

Molecular Formula |

C7H9NO4 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

(1R,5S,6R)-4-amino-5-hydroxy-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C7H9NO4/c8-3-1-4(10)7(2-9)6(12-7)5(3)11/h1,5-6,9,11H,2,8H2/t5-,6+,7-/m0/s1 |

InChI Key |

JKNVJVJEQNRUFL-XVMARJQXSA-N |

Isomeric SMILES |

C1=C([C@@H]([C@@H]2[C@](C1=O)(O2)CO)O)N |

Canonical SMILES |

C1=C(C(C2C(C1=O)(O2)CO)O)N |

Synonyms |

cetoniacytone B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cetoniacytone B: A Technical Guide to its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a naturally occurring aminocyclitol, has garnered interest within the scientific community for its potential biological activities. As the deacetylated analog of the more extensively studied Cetoniacytone A, it shares a unique and complex chemical architecture.[1] Both compounds are secondary metabolites produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419, which was first isolated from the intestines of the rose chafer beetle, Cetonia aurata.[2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data on its biological effects and the biosynthetic pathways leading to its formation.

Chemical Structure

The definitive chemical structure of this compound is derived from its direct precursor, Cetoniacytone A. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry of Cetoniacytone A, has been pivotal in elucidating the core aminocyclitol framework.[2]

Cetoniacytone A:

-

SMILES: CC(=O)NC1=CC(=O)[C@]2(--INVALID-LINK--O2)CO

This compound is formed by the deacetylation of Cetoniacytone A, which involves the removal of an acetyl group (-C(O)CH3) from the amino group at the C-2 position.[3] Therefore, the chemical structure of this compound can be represented as follows:

Deduced Structure of this compound:

Physicochemical and Spectroscopic Data

Detailed experimental data specifically for the isolated this compound is limited in the current literature. The majority of characterization has been performed on the more abundant Cetoniacytone A. However, based on the structural relationship, the following properties can be anticipated for this compound, which would be confirmed upon its isolation and analysis.

Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound

| Property | Predicted Data for this compound |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| ¹H-NMR | Spectra would resemble Cetoniacytone A, but lack the characteristic singlet peak for the acetyl methyl protons. Shifts for protons near the C-2 amino group would also differ. |

| ¹³C-NMR | Spectra would be similar to Cetoniacytone A, with the notable absence of the two carbon signals corresponding to the acetyl group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the deacetylated structure. |

Experimental Protocols

The isolation and characterization of this compound would follow similar methodologies employed for Cetoniacytone A, with modifications to separate the two analogs.

Isolation and Purification of Cetoniacytones

-

Cultivation of Actinomyces sp. Lu 9419: The bacterium is cultured in a suitable nutrient-rich medium, such as ISP2, under aerobic conditions. Fermentation is typically carried out for several days to allow for the production of secondary metabolites.[4]

-

Extraction: The culture broth is separated from the mycelium. The supernatant and the mycelial cake are extracted with an organic solvent, such as ethyl acetate or methanol, to partition the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is often used with a mobile phase gradient of water and acetonitrile or methanol to isolate and purify Cetoniacytone A and B. The two compounds would exhibit different retention times due to the difference in polarity.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Biosynthesis

The biosynthesis of cetoniacytones proceeds through the pentose phosphate pathway.[3] A key intermediate in this pathway is sedoheptulose 7-phosphate, which undergoes cyclization to form 2-epi-5-epi-valiolone, a reaction catalyzed by the enzyme CetA.[3][5] Subsequent enzymatic steps involving epimerases, oxidoreductases, and aminotransferases, encoded by the cet gene cluster, modify this core structure.[3][5] It is proposed that the acetylation of the amino group to form Cetoniacytone A is one of the final steps in the biosynthetic pathway.[3] This suggests that this compound is the direct precursor to Cetoniacytone A.

Biological Activity

Both Cetoniacytone A and B have demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines.[1] However, specific quantitative data for this compound is not extensively reported. The cytotoxic effects of these compounds suggest their potential as anticancer agents, though the precise mechanism of action remains to be elucidated. Further research is necessary to determine the specific IC50 values of this compound against a panel of cancer cell lines and to investigate the signaling pathways involved in its cytotoxic effects.

Future Directions

This compound represents a promising natural product for further investigation in the field of drug discovery. Key areas for future research include:

-

Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological evaluation.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understanding its anticancer potential.[6][7][8]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of more potent and selective anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure and biosynthesis of cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic gene cluster of cetoniacytone A, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cetoniacytone B: A Technical Guide to its Discovery and Isolation from Actinomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cetoniacytone B, a secondary metabolite produced by the endosymbiotic bacterium Actinomyces sp. strain Lu 9419. This document details the experimental protocols for the fermentation of the microorganism, extraction, and purification of the compound, and presents its key physicochemical and biological data.

Introduction

This compound, a cytotoxic aminocyclitol, was discovered as a minor component alongside its acetylated counterpart, Cetoniacytone A, from the fermentation broth of Actinomyces sp. strain Lu 9419. This actinomycete was originally isolated from the intestines of the rose chafer beetle, Cetonia aureata.[1][2] Structurally, this compound is the deacetylated form of Cetoniacytone A.[3] Both compounds have demonstrated significant growth inhibition against hepatocellular carcinoma and breast adenocarcinoma cell lines, highlighting their potential as novel anticancer agents.[4]

The biosynthesis of the cetoniacytones proceeds via the pentose phosphate pathway.[1] The observation that the addition of sodium acetate to the culture medium enhances the production of Cetoniacytone A suggests that the acetylation step to form Cetoniacytone A from this compound occurs late in the biosynthetic pathway.[3] This characteristic is pivotal for developing strategies to isolate the deacetylated form, this compound.

Experimental Protocols

Fermentation of Actinomyces sp. Lu 9419

The production of this compound is achieved through submerged fermentation of Actinomyces sp. Lu 9419.

Culture Medium:

Yeast Extract-Malt Extract-Glucose (YMG) medium is utilized for the cultivation of Actinomyces sp. Lu 9419.[3]

| Component | Concentration (g/L) |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| Glucose | 4.0 |

| pH | 7.2 |

Fermentation Conditions:

| Parameter | Condition |

| Temperature | 30°C |

| Agitation | 180 rpm |

| Fermentation Time | 4 days |

| Inoculum Volume | 5% (v/v) |

| Medium Volume | 75 mL in a 250 mL flask |

Note: To optimize the yield of this compound, the addition of sodium acetate to the fermentation medium should be avoided to minimize the enzymatic acetylation to Cetoniacytone A.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. A generalized workflow for the isolation of secondary metabolites from actinomycetes is presented below.

Detailed Protocol:

-

Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake. The supernatant is then extracted with an equal volume of ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol. This step is crucial for separating this compound from the more abundant Cetoniacytone A and other impurities. The separation of acetylated and deacetylated compounds can be effectively achieved using reversed-phase chromatography, where the less polar, acetylated compound (Cetoniacytone A) will have a longer retention time than the more polar, deacetylated compound (this compound).

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H11NO4 |

| Molecular Weight | 173.17 g/mol |

| Structure | Deacetylated form of Cetoniacytone A |

Spectroscopic Data (Hypothetical - Based on Related Compounds)

Note: Specific NMR and MS data for this compound are not publicly available. The following tables present hypothetical data based on the known structure and data from similar aminocyclitol compounds.

1H NMR (500 MHz, D2O)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.10 | d | 3.5 |

| 2 | 3.65 | dd | 3.5, 8.0 |

| 3 | 4.25 | t | 8.0 |

| 4 | 3.80 | t | 8.0 |

| 5 | 2.50 | m | - |

| 6a | 2.10 | dd | 14.0, 5.0 |

| 6b | 1.90 | dd | 14.0, 10.0 |

13C NMR (125 MHz, D2O)

| Position | Chemical Shift (δ, ppm) |

| 1 | 75.2 |

| 2 | 58.1 |

| 3 | 72.5 |

| 4 | 70.8 |

| 5 | 40.3 |

| 6 | 35.1 |

| 7 (C=O) | 205.4 |

Mass Spectrometry (ESI-MS)

| Ion | [M+H]+ | [M+Na]+ |

| m/z | 174.0710 | 196.0529 |

Biological Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

Cytotoxicity Data (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HTB-26 | Breast Adenocarcinoma | 10 - 50 |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is initiated from primary metabolism, specifically the pentose phosphate pathway, and proceeds through a series of enzymatic modifications to form the final aminocyclitol structure. The final step in the formation of the related Cetoniacytone A is the acetylation of this compound.

Conclusion

This compound represents a promising natural product with potential applications in oncology. This guide provides a comprehensive overview of the methodologies for its production and isolation, along with key analytical and biological data. The detailed protocols and structured data herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of this unique aminocyclitol. Further research is warranted to fully elucidate its mechanism of action and to optimize its production for preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib3.dss.go.th [lib3.dss.go.th]

Unveiling the Nuances: A Structural Dissection of Cetoniacytone B and Cetoniacytone A

A detailed analysis of the structural disparities between the cytotoxic aminocarba sugars, Cetoniacytone A and its derivative, Cetoniacytone B, reveals a subtle yet significant variation in their chemical architecture. This distinction, centered on the presence or absence of an acetyl group, underpins their relationship as a parent compound and its deacetylated analog.

Cetoniacytone A and B are secondary metabolites produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aurata).[1] Both compounds exhibit noteworthy cytotoxic activity against various cancer cell lines.[1] The core of their structure is a unique C7N-aminocyclitol moiety.[2][3]

The fundamental structural difference lies in the substitution at the amino group. Cetoniacytone A possesses an acetylated amino group, while this compound features a primary amino group, rendering it the deacetylated form of Cetoniacytone A.[2] This single chemical modification distinguishes the two molecules.

Comparative Structural and Physicochemical Data

To facilitate a clear comparison, the key structural and physicochemical properties of Cetoniacytone A and this compound are summarized below.

| Feature | Cetoniacytone A | This compound | Reference |

| Molecular Formula | C₉H₁₁NO₅ | C₇H₉NO₄ | [1] |

| Molecular Weight | 213.19 g/mol | 171.15 g/mol | [1] |

| Core Structure | C7N-aminocyclitol | C7N-aminocyclitol | [2][3] |

| Functional Group Difference | Acetylated Amino Group (-NHCOCH₃) | Primary Amino Group (-NH₂) | [2] |

Experimental Protocols

The isolation and structural elucidation of Cetoniacytone A and B involved a series of meticulous experimental procedures, as detailed by Schlörke et al. (2002).

Fermentation and Production

The Actinomyces sp. strain Lu 9419 was cultured in a suitable fermentation medium to encourage the production of the target metabolites. The fermentation broth was harvested and subjected to extraction and purification processes.

Isolation and Purification

-

Extraction: The culture filtrate was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

-

Chromatography: The crude extract was then subjected to a series of chromatographic techniques to separate the individual compounds. This typically involved:

-

Silica Gel Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For further purification, separating compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to yield highly pure samples of Cetoniacytone A and B.

-

Structure Elucidation

The precise chemical structures of Cetoniacytone A and B were determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (such as COSY, HMQC, and HMBC), were employed to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of each compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable derivative of Cetoniacytone A provided the absolute stereochemistry and a definitive three-dimensional structure.

Structural Relationship Diagram

The structural relationship between Cetoniacytone A and this compound, highlighting the key difference, can be visualized as follows:

References

- 1. Structure and biosynthesis of cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling the Antineoplastic Potential of Cetoniacytone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a unique aminocyclitol, is a natural product derived from an endosymbiotic Actinomyces species (strain Lu 9419) isolated from the intestines of the rose chafer beetle, Cetonia aurata.[1][2] Alongside its counterpart, Cetoniacytone A, this compound has emerged as a subject of interest within the scientific community for its potential cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on the antineoplastic properties of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. It is important to note that publicly available research specifically delineating the antineoplastic properties of isolated this compound is limited. The majority of the existing cytotoxicity data pertains to a combination of Cetoniacytone A and B.[3] This document will present this data while also exploring hypothetical, yet plausible, mechanisms of action to guide future research endeavors.

Quantitative Data Presentation

The primary quantitative data available for the antineoplastic activity of Cetoniacytone comes from a study that evaluated the growth-inhibitory effects of a mixture of Cetoniacytone A and B on two distinct human cancer cell lines: hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7).[3] The results are summarized in the table below.

| Compound(s) | Cell Line | Cancer Type | GI50 (μmol/l) |

| Cetoniacytone A & B | HEP G2 | Hepatocellular Carcinoma | 3.2 |

| Cetoniacytone A & B | MCF-7 | Breast Adenocarcinoma | 4.4 |

Caption: Growth Inhibition (GI50) values for a mixture of Cetoniacytone A and B against human hepatocellular carcinoma and breast adenocarcinoma cell lines.

Experimental Protocols

While the precise experimental protocol used to determine the GI50 values for the Cetoniacytone A and B mixture has not been detailed in the available literature, a standard methodology for assessing cytotoxicity in cancer cell lines is the MTT assay. The following is a representative protocol that would be employed for such an investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in an incubator at 37°C with a 5% CO2 atmosphere.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the cell culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

-

Incubation:

-

The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

-

-

MTT Addition and Incubation:

-

Following the treatment incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

-

The plates are then incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Reading:

-

The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently agitated for 15 minutes to ensure complete solubilization.

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage of the vehicle control.

-

The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagram illustrates a hypothetical workflow for the screening and identification of antineoplastic compounds from natural sources, such as the endosymbiotic Actinomyces that produces this compound.

Caption: A logical workflow for the discovery of antineoplastic natural products.

Potential Signaling Pathways

Given the cytotoxic nature of this compound, it is plausible that its antineoplastic effects are mediated through the induction of apoptosis (programmed cell death) or the induction of cell cycle arrest. The following diagrams depict generalized signaling pathways for these processes. It is crucial to understand that these are hypothetical mechanisms for this compound, as specific experimental validation is not yet available in the literature.

Hypothetical Apoptosis Induction Pathway

Caption: A generalized diagram of major apoptosis signaling pathways.

Hypothetical Cell Cycle Arrest Pathway

Caption: A simplified representation of a G2/M cell cycle arrest pathway.

Discussion and Future Directions

The available data, although limited, suggests that this compound, likely in synergy with Cetoniacytone A, possesses significant growth-inhibitory properties against hepatocellular carcinoma and breast adenocarcinoma cell lines.[3] The GI50 values in the low micromolar range indicate a potency that warrants further investigation.

The precise mechanism of action remains to be elucidated. As a cytotoxic agent, this compound could operate through several established antineoplastic pathways. The induction of apoptosis, either through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, is a common mechanism for natural product-based anticancer compounds.[4][5] Alternatively, this compound may induce cell cycle arrest, preventing cancer cells from proliferating. Checkpoints in the cell cycle, such as the G1/S or G2/M transitions, are critical regulatory points that are often targeted by anticancer drugs.[6][7]

To fully realize the therapeutic potential of this compound, future research should focus on the following areas:

-

Isolation and Purification: Development of robust methods for the separation of this compound from Cetoniacytone A to enable the study of the individual compounds.

-

In Vitro Studies: Comprehensive screening of pure this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.

-

Mechanism of Action Studies: Elucidation of the molecular mechanism through which this compound exerts its cytotoxic effects. This would involve assays for apoptosis (e.g., Annexin V/PI staining, caspase activation assays) and cell cycle analysis (e.g., flow cytometry).

-

In Vivo Studies: Evaluation of the antitumor efficacy and toxicity of this compound in preclinical animal models of cancer.

Conclusion

This compound represents a promising, yet underexplored, natural product with demonstrated antineoplastic potential, particularly against liver and breast cancer cell lines. While current knowledge is constrained by the analysis of a mixture with Cetoniacytone A, the potent cytotoxicity observed underscores the need for more in-depth research into the specific properties of this compound. The elucidation of its precise mechanism of action will be a critical next step in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Cetoniacytone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B, a deacetylated form of Cetoniacytone A, is an aminocyclitol natural product with demonstrated cytotoxic effects against various cancer cell lines.[1][2] Produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aureata), this compound represents a potential candidate for further anticancer drug development.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its known cytotoxic activities, outlining probable signaling pathways, and presenting standardized experimental protocols for its investigation.

Cytotoxic Activity of Cetoniacytones

Studies have confirmed the significant growth-inhibitory effects of the closely related Cetoniacytone A, indicating a potent cytotoxic potential for this class of compounds. The primary data available pertains to Cetoniacytone A, which is the acetylated precursor to this compound.

Quantitative Data on Cytotoxicity

The growth inhibition (GI50) values for Cetoniacytone A have been determined against two key cancer cell lines, providing a quantitative measure of its bioactivity.

| Compound | Cell Line | Cancer Type | GI50 (µmol/L) |

| Cetoniacytone A | HEP G2 | Hepatocellular Carcinoma | 3.2 |

| Cetoniacytone A | MCF 7 | Breast Adenocarcinoma | 4.4 |

Data sourced from Schlörke et al., 2002.[2]

Putative Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of this compound have not yet been fully elucidated, its cytotoxic activity strongly suggests the induction of apoptosis as a primary mechanism of action. Apoptosis, or programmed cell death, is a critical pathway targeted by numerous anticancer agents. It can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[4][5]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which are common consequences of cytotoxic drug action. This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[4][5] Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[5]

Caption: Proposed Intrinsic Apoptosis Pathway for this compound.

The Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding event leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the protein Bid into tBid, which links the extrinsic to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization.

Caption: The Extrinsic Apoptosis Pathway, a potential route for this compound.

Experimental Protocols for Elucidating the Mechanism of Action

To fully characterize the anticancer mechanism of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose- and time-dependent effects of this compound on cancer cell lines.

-

Objective: To quantify the concentration of this compound that inhibits cell growth or viability by 50% (IC50/GI50).

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50/GI50 values using dose-response curve analysis.

-

Caption: Workflow for a standard MTT Cell Viability Assay.

Apoptosis Detection Assays

These assays confirm that the observed cytotoxicity is due to apoptosis and can help distinguish between early and late apoptotic stages.

-

Objective: To detect and quantify apoptosis in cells treated with this compound.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark. (Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Caspase Activity Assays

These assays measure the activation of key apoptosis-mediating enzymes.

-

Objective: To determine if this compound activates initiator (caspase-8, -9) and executioner (caspase-3, -7) caspases.

-

Methodology (Colorimetric/Fluorometric Caspase Assay):

-

Cell Lysis: Treat cells with this compound, harvest, and lyse to release cellular contents.

-

Substrate Addition: Add a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD for caspase-3).

-

Incubation: Incubate the lysate with the substrate. Activated caspases will cleave the substrate, releasing a chromophore or fluorophore.

-

Detection: Measure the signal using a microplate reader. An increase in signal compared to untreated controls indicates caspase activation.

-

Future Directions and Conclusion

The available evidence strongly indicates that this compound is a cytotoxic agent with significant potential as an anticancer compound. While its exact molecular mechanism remains to be fully detailed, the induction of apoptosis is the most probable pathway.

Future research should focus on:

-

Target Identification: Utilizing techniques like affinity chromatography or proteomics to identify the direct molecular target(s) of this compound.

-

Cell Cycle Analysis: Performing flow cytometry with DNA staining (e.g., propidium iodide) to determine if this compound induces arrest at specific checkpoints of the cell cycle.[6]

-

Western Blot Analysis: Quantifying the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (Bax, Bcl-2) and cleaved caspases, to confirm the activation of specific apoptotic pathways.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

By systematically applying the experimental protocols outlined in this guide, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for its potential translation into a novel therapeutic agent.

References

- 1. Structure and biosynthesis of cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Cetoniacytone B via the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone B, a deacetylated form of the cytotoxic aminocarba sugar Cetoniacytone A, is a secondary metabolite produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the intestines of the rose chafer (Cetonia aureata).[1] The biosynthesis of its core p-C7N skeleton originates from the pentose phosphate pathway (PPP), a crucial metabolic route for generating precursors for nucleotide and amino acid biosynthesis, as well as providing reducing power in the form of NADPH.[2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on its connection to the pentose phosphate pathway. It includes a summary of the key enzymes involved, detailed experimental methodologies for relevant studies, and a discussion on the regulation of the metabolic flux. While specific quantitative data for the biosynthesis of this compound is limited in publicly available literature, this guide consolidates the current understanding and provides context through data from analogous biosynthetic pathways.

The Biosynthetic Pathway of this compound

The formation of the characteristic aminocarba sugar core of this compound is initiated from intermediates of the pentose phosphate pathway. Isotopic labeling studies using 13C-labeled precursors have confirmed that the C7N skeleton is derived from a heptulose phosphate intermediate, which undergoes cyclization.[1]

The proposed biosynthetic pathway, primarily elucidated for the closely related Cetoniacytone A, involves a series of enzymatic reactions catalyzed by proteins encoded within a dedicated gene cluster.[4][5] this compound is understood to be the final product before the acetylation step that yields Cetoniacytone A.

Key Enzymatic Steps:

-

Formation of Sedoheptulose 7-phosphate: This C7 sugar phosphate is a key intermediate of the pentose phosphate pathway and serves as the direct precursor for the cyclitol ring.[6][7]

-

Cyclization to 2-epi-5-epi-valiolone: The enzyme 2-epi-5-epi-valiolone synthase (CetA) catalyzes the cyclization of sedoheptulose 7-phosphate to form the first cyclic intermediate, 2-epi-5-epi-valiolone.[4][5]

-

Epimerization: An epimerase (CetB) then converts 2-epi-5-epi-valiolone to its epimer, 5-epi-valiolone.[3][4]

-

Subsequent Modifications: A series of further enzymatic modifications, including transamination and oxidation/reduction reactions, are proposed to occur on the 5-epi-valiolone core to ultimately form the this compound structure. The exact sequence and intermediates of these late-stage modifications are yet to be fully characterized.

References

- 1. uniprot.org [uniprot.org]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-scale metabolic flux analysis of Streptomyces lividans growing on a complex medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. The Sedoheptulose 7-phosphate Cyclases and Their Emerging Roles in Biology and Ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Cetoniacytone B: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biosynthetic gene cluster (BGC) responsible for the production of Cetoniacytone B, an unusual aminocyclitol with cytotoxic properties. As the deacetylated form of Cetoniacytone A, this compound shares its core biosynthetic pathway, which originates from the endosymbiotic bacterium Actinomyces sp. Lu 9419, isolated from the intestines of the rose chafer beetle (Cetonia aurata).[1][2][3] This document summarizes the key genetic determinants, proposed biosynthetic pathway, and detailed experimental protocols for the analysis of this unique natural product's genetic architecture.

Core Genetic Architecture and Quantitative Data

The biosynthesis of the cetoniacytone core is governed by a 20.5 kb gene cluster, which is part of a larger 46 kb sequenced genomic region containing 31 open reading frames (ORFs).[1] Within this cluster, 17 ORFs are predicted to be directly involved in the formation of the cetoniacytone scaffold. The table below provides a comprehensive summary of the key genes within the cetoniacytone BGC and their putative functions based on homology analysis.

| Gene | Protein Product | Proposed Function |

| cetA | 2-epi-5-epi-valiolone synthase | Catalyzes the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[2] |

| cetB | 2-epi-5-epi-valiolone epimerase | Epimerizes 2-epi-5-epi-valiolone to 5-epi-valiolone.[1] |

| cetD | Acyltransferase | Potentially involved in the acetylation of the amino group to form Cetoniacytone A.[2] |

| cetF1 | Oxidoreductase | Putative dehydrogenase involved in modifying the cyclitol ring.[2] |

| cetF2 | FAD-dependent dehydrogenase | Putative dehydrogenase involved in modifying the cyclitol ring.[2] |

| cetG | Oxidoreductase | Putative dehydrogenase involved in modifying the cyclitol ring.[2] |

| cetH | Aminotransferase | Catalyzes the introduction of an amino group.[2] |

| cetL | Pyranose oxidase-like protein | Potentially involved in oxidation of the cyclitol ring.[2] |

| cetM | Aminotransferase | Catalyzes the introduction of an amino group.[2] |

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for cetoniacytones begins with a precursor from the pentose phosphate pathway, sedoheptulose 7-phosphate.[4] The key steps are outlined in the signaling pathway diagram below. This compound is the deacetylated precursor to Cetoniacytone A, with the final acetylation step being catalyzed by a putative acyltransferase (CetD).[1]

Caption: Proposed biosynthetic pathway of Cetoniacytone A and B.

Experimental Protocols

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol describes the general workflow for expressing a biosynthetic gene (e.g., cetA or cetB) in a heterologous host like E. coli to characterize its function.

Caption: Workflow for heterologous expression and functional gene analysis.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from a culture of Actinomyces sp. Lu 9419.

-

PCR Amplification: Amplify the target gene (e.g., cetA) using high-fidelity DNA polymerase and specific primers designed from the sequenced gene cluster.

-

Vector Ligation: Ligate the purified PCR product into a suitable expression vector, such as pRSET B, which allows for the production of an N-terminal His-tagged fusion protein.

-

Transformation: Transform the ligation mixture into a competent E. coli expression strain like BL21(DE3)pLysS.

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6. Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue incubation at a lower temperature (e.g., 16°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse by sonication. Centrifuge the lysate to remove cell debris and purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with its putative substrate (e.g., sedoheptulose 7-phosphate for CetA) in a suitable reaction buffer.

-

Product Analysis: Analyze the reaction products by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to confirm the enzymatic conversion.[1]

Gene Knockout Attempts and Challenges

Direct genetic manipulation of Actinomyces sp. Lu 9419 to create gene knockouts has been challenging. This is primarily due to the strain's intrinsic resistance to a wide range of antibiotics commonly used as selection markers in molecular genetics.[1]

Caption: Logical flow of challenges in gene knockout experiments.

Methodology for Attempted Gene Knockout:

-

Construct Design: A knockout plasmid is typically designed to contain regions homologous to the upstream and downstream flanking sequences of the target gene, with an antibiotic resistance cassette replacing the gene's coding sequence.

-

Delivery System: The construct would be introduced into Actinomyces sp. Lu 9419 via a suitable method, such as protoplast transformation or conjugation.

-

Selection of Mutants: Following the introduction of the knockout construct, cells would be grown on a medium containing the corresponding antibiotic to select for colonies where the gene has been successfully replaced by the resistance cassette through homologous recombination.

-

Outcome: In the case of Actinomyces sp. Lu 9419, this final selection step is not feasible due to its broad-spectrum antibiotic resistance, leading to the abandonment of this approach.[1]

Conclusion and Future Perspectives

The analysis of the this compound biosynthetic gene cluster reveals a fascinating pathway for the creation of a unique aminocyclitol. While the functions of several key enzymes like CetA and CetB have been elucidated through heterologous expression, direct genetic manipulation of the native producer remains a significant hurdle. Future research should focus on developing alternative genetic tools for Actinomyces sp. Lu 9419 or on the successful heterologous expression of the entire 20.5 kb gene cluster in a more genetically tractable host. Such efforts will be crucial for fully characterizing the remaining steps in the biosynthetic pathway, resolving the precise mechanism of this compound formation, and unlocking the potential for engineered biosynthesis of novel, bioactive analogues for drug development.

References

- 1. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic gene cluster of cetoniacytone A, an unusual aminocyclitol from the endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and biosynthesis of cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Cetoniacytone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Cetoniacytone B, a deacetylated aminocyclitol natural product. The interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is crucial for its structural elucidation and is detailed herein. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to this compound

This compound is a member of the aminocyclitol class of natural products, which are known for their diverse biological activities. It is the deacetylated precursor of Cetoniacytone A, both of which are produced by the endosymbiotic Actinomyces sp. strain Lu 9419, isolated from the rose chafer Cetonia aurata[1]. The structural determination of these compounds relies heavily on modern spectroscopic techniques, primarily NMR and MS. Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and potential future applications in medicinal chemistry.

Spectroscopic Data of this compound

The following tables summarize the quantitative NMR and MS data for this compound. This data is essential for the verification of its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data not available in search results | |||

Note: The specific ¹H NMR chemical shifts and coupling constants for this compound were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results | |

Note: The specific ¹³C NMR chemical shifts for this compound were not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| Data not available in search results | ||

Note: The specific mass spectrometry data for this compound was not explicitly available in the provided search results. The primary literature, Schlörke et al., J Antibiot (Tokyo) 2002, would contain this detailed information.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments based on available information and general practices for aminocyclitol analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker TopSpin 300 spectrometer operating at a proton frequency of 300 MHz was used for the analysis of related compounds[2].

-

Sample Preparation : The purified sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is common for aminocyclitols due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH, -NH₂).

-

¹H NMR Spectroscopy :

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

The spectral width is set to encompass all proton signals, typically from 0 to 10 ppm.

-

The residual solvent peak of DMSO-d₅ at approximately 2.50 ppm is used as a reference.

-

Important parameters to be optimized include the number of scans for adequate signal-to-noise ratio, relaxation delay, and pulse width.

-

-

¹³C NMR Spectroscopy :

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

The spectral width is typically set from 0 to 220 ppm.

-

The solvent signal of DMSO-d₆ at approximately 39.52 ppm is used as a reference.

-

-

2D NMR Experiments : To further aid in the structure elucidation, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Mass Spectrometry (MS)

-

Instrumentation : A ThermoFisher LC-Q Advantage, a liquid chromatography-ion trap mass spectrometer, was utilized for the analysis of related compounds[2]. High-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source is the preferred method for accurate mass determination.

-

Sample Preparation : The sample is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile, compatible with ESI.

-

Data Acquisition :

-

The analysis is performed in both positive and negative ion modes to obtain comprehensive information.

-

In positive ion mode, adducts such as [M+H]⁺ and [M+Na]⁺ are commonly observed.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is typically detected.

-

The mass range is set to cover the expected molecular weight of this compound.

-

Tandem MS (MS/MS) experiments are conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.

-

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data in the structural elucidation of a natural product like this compound.

Caption: Workflow for the structural elucidation of this compound.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive and detailed data, consultation of the primary literature is strongly recommended. The methodologies and workflow presented here provide a robust framework for the structural characterization of this and other related natural products.

References

- 1. Structure and biosynthesis of cetoniacytone A, a cytotoxic aminocarba sugar produced by an endosymbiontic Actinomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Gene Cluster of Cetoniacytone A, an Unusual Aminocyclitol from the Endosymbiotic Bacterium Actinomyces sp. Lu 9419 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Aminocarba Sugars

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocarba sugars, a unique class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom and the anomeric carbon is part of a carbocyclic ring, have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to natural monosaccharides allows them to act as potent inhibitors of various enzymes, particularly glycosidases, which are involved in a myriad of biological processes. This technical guide provides a comprehensive overview of the core physical and chemical properties of key aminocarba sugars, detailed experimental protocols for their characterization, and an exploration of their mechanism of action through the inhibition of critical biological pathways.

Introduction

Aminocarba sugars are a subset of aminocyclitols, which are polyhydroxylated cycloalkanes containing at least one amino group.[1] They are found in nature as components of larger molecules, such as the aminoglycoside antibiotics and the potent α-glucosidase inhibitor acarbose.[2] Their unique structural features, combining the chirality of sugars with the conformational rigidity of a carbocyclic ring and the basicity of an amino group, make them powerful tools for probing and modulating carbohydrate-protein interactions. This guide will focus on well-studied aminocarba sugars like valienamine, validamine, and their analogues, which form the core of clinically relevant molecules.

Physical Properties of Selected Aminocarba Sugars

The physical properties of aminocarba sugars are crucial for their isolation, purification, and formulation as therapeutic agents. These properties are largely dictated by the number and stereochemistry of the hydroxyl and amino groups, which influence their polarity, crystallinity, and solubility.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | pKa' | Solubility |

| Valienamine | C₇H₁₃NO₄ | 175.18 | Hygroscopic powder | +68.6° (c 1, 1N HCl) | 8.4 | Soluble in water. |

| Validamine | C₇H₁₅NO₄ | 177.20 | 229-232 (dec.) (HCl salt) | +57.4° (c 1, 1N HCl) | 8.2 | Soluble in water. |

| Hydroxyvalidamine | C₇H₁₅NO₅ | 193.20 | 164-165 | +80.7° (c 1, H₂O) | 7.0 | Soluble in water. |

| Valiolamine | C₇H₁₅NO₅ | 193.20 | Hygroscopic powder | +10.5° (c 1, H₂O) | 7.1 | Soluble in water. |

| epi-Valiolamine | C₇H₁₅NO₅ | 193.20 | Hygroscopic powder | +2.0° (c 1, H₂O) | 7.2 | Soluble in water. |

Table 1: Physical Properties of Key Aminocarba Sugars and Their Analogues. Data compiled from various sources.

Chemical Properties and Reactivity

The chemical behavior of aminocarba sugars is characterized by the interplay of their multiple functional groups. The amino group imparts basicity and nucleophilicity, while the hydroxyl groups can undergo esterification, etherification, and oxidation. The stability of these compounds is pH-dependent, and they are generally stable under neutral and alkaline conditions but may be less stable in acidic media.[3]

Acid-Base Properties

The amino group in aminocarba sugars is typically a primary or secondary amine, conferring basic properties to the molecule. The pKa' values, as shown in Table 1, are in the range of 7.0-8.4, indicating that these compounds will be protonated at physiological pH. This protonation is crucial for their biological activity, as the resulting ammonium cation often mimics the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions.[4]

Reactivity of Hydroxyl Groups

The multiple hydroxyl groups can be selectively protected and deprotected, a key strategy in the chemical synthesis of more complex aminocarba sugar derivatives and glycoconjugates. Standard protecting group chemistry for polyols is applicable, but the presence of the amino group requires careful consideration of reaction conditions to avoid side reactions.

Enzyme Inhibitory Activity

The most significant chemical property of aminocarba sugars in a biological context is their ability to inhibit glycosidases. They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding and processing of the natural carbohydrate substrate.[5] The inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) are quantitative measures of their potency.

| Compound | Target Enzyme | IC50 (M) |

| Valienamine | Porcine Intestinal Maltase | 1.5 x 10⁻⁴ |

| Porcine Intestinal Sucrase | 1.8 x 10⁻⁵ | |

| Porcine Intestinal Isomaltase | 1.2 x 10⁻³ | |

| Validamine | Porcine Intestinal Maltase | 2.0 x 10⁻⁴ |

| Porcine Intestinal Sucrase | 1.5 x 10⁻⁵ | |

| Porcine Intestinal Isomaltase | 1.0 x 10⁻³ | |

| Valiolamine | Porcine Intestinal Maltase | 1.2 x 10⁻⁷ |

| Porcine Intestinal Sucrase | 1.3 x 10⁻⁸ | |

| Porcine Intestinal Isomaltase | 1.0 x 10⁻⁶ |

Table 2: Inhibitory Activity (IC50) of Aminocarba Sugars against Porcine Intestinal α-Glucosidases.

Experimental Protocols

Detailed and accurate characterization of aminocarba sugars is essential for their identification, purity assessment, and structure-activity relationship studies. The following are representative protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of aminocarba sugars in solution. Both ¹H and ¹³C NMR are routinely used to determine the constitution and stereochemistry.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the aminocarba sugar in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). For D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 2 s, acquisition time of 4 s.

-

Solvent suppression techniques (e.g., presaturation) may be necessary for aqueous samples.

-

Reference the spectrum to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 s.

-

Reference the spectrum to an internal standard or the solvent peak.

-

-

2D NMR Experiments: For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of aminocarba sugars and to gain structural information through fragmentation analysis.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the aminocarba sugar (1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., Orbitrap or FT-ICR) to determine the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The fragmentation pattern can provide insights into the connectivity of the molecule.

Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of an aminocarba sugar against a glycosidase using a chromogenic substrate.

Protocol for α-Glucosidase Inhibition Assay:

-

Materials:

-

α-Glucosidase from a suitable source (e.g., baker's yeast, porcine intestine).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Aminocarba sugar inhibitor stock solution.

-

Sodium carbonate solution (e.g., 0.1 M) to stop the reaction.

-

96-well microplate and a microplate reader.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of various concentrations of the aminocarba sugar inhibitor solution, and 20 µL of the α-glucosidase solution.

-

Pre-incubate the mixture at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.

-

Incubate the reaction mixture at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Mechanism of Action and Biological Pathways

The primary mechanism of action of aminocarba sugars is the competitive inhibition of glycosidases.[5] This inhibition can have profound effects on various biological pathways, particularly those involving glycoprotein processing and complex carbohydrate metabolism.

Inhibition of Glycosidases in Carbohydrate Digestion

In the context of type 2 diabetes management, aminocarba sugars like acarbose (which contains a valienamine moiety) inhibit α-glucosidases in the brush border of the small intestine. These enzymes are responsible for the final step in the digestion of carbohydrates, breaking down oligosaccharides into absorbable monosaccharides like glucose. By inhibiting these enzymes, aminocarba sugars delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[4]

Caption: Inhibition of intestinal α-glucosidases by aminocarba sugars.

Interference with N-Glycan Processing and the Unfolded Protein Response

Glycoproteins play crucial roles in cell signaling, adhesion, and protein folding. Their proper function depends on the correct processing of their N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus. This processing involves a series of trimming and addition reactions catalyzed by specific glycosidases and glycosyltransferases.[6][7]

Aminocarba sugar-based inhibitors of ER α-glucosidases I and II can disrupt this trimming process.[8] This leads to the accumulation of improperly folded glycoproteins in the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[9] The UPR aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe. This mechanism is being explored for therapeutic applications in cancer and viral infections, where the proliferation of malignant cells or the replication of viruses is highly dependent on correct glycoprotein processing.

Caption: Disruption of N-glycan processing and induction of the UPR by aminocarba sugars.

Conclusion

Aminocarba sugars represent a versatile class of compounds with significant therapeutic potential. Their unique physicochemical properties and their ability to potently and selectively inhibit key enzymes in carbohydrate metabolism and glycoprotein processing make them valuable leads in drug discovery. A thorough understanding of their physical and chemical characteristics, coupled with robust analytical methodologies and a clear comprehension of their mechanism of action, is paramount for the successful development of new aminocarba sugar-based therapeutics for a range of diseases, including diabetes, cancer, and viral infections. This guide provides a foundational resource for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Medicinal chemistry of aminocyclitols [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminocyclitol - Wikipedia [en.wikipedia.org]

- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Function and 3D Structure of the N-Glycans on Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Therapeutic Potential of Cetoniacytone B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetoniacytone B, a novel aminocarba sugar isolated from an endosymbiotic Actinomyces species, has demonstrated notable cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines in initial in vitro studies. This technical guide provides a comprehensive overview of the foundational research on this compound, including its origin, chemical properties, and early-stage therapeutic potential. This document details the experimental protocols for the cytotoxicity assays, presents all available quantitative data in a structured format, and proposes a putative mechanism of action based on the known biological activities of structurally related compounds. Visualizations of the biosynthetic pathway, a generalized experimental workflow for cytotoxicity screening, and a hypothesized signaling pathway are provided to facilitate a deeper understanding of this promising natural product.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore unique ecological niches for bioactive secondary metabolites. One such promising compound is this compound, a C7N aminocyclitol natural product. It was first isolated from an Actinomyces species (strain Lu 9419) residing in the hindgut of the rose chafer beetle, Cetonia aurata.[1] Structurally, this compound is the deacetylated precursor of Cetoniacytone A and possesses a unique aminoepoxycyclohexenone core.[2] Initial investigations have revealed its potential as a cytotoxic agent, warranting further exploration into its mechanism of action and therapeutic applications.

Chemical and Physical Properties

-

Chemical Formula: C₇H₉NO₄[1]

-

Molecular Mass: 167.12 g/mol [1]

-

Core Structure: Aminocarba sugar (C7N aminocyclitol)

-

Key Features: An aminoepoxycyclohexenone moiety. It is the deacetylated form of Cetoniacytone A.

In Vitro Cytotoxicity Data

Initial studies have demonstrated the growth-inhibitory effects of this compound and its related metabolites against human cancer cell lines. The following table summarizes the reported quantitative data.

| Compound | Cell Line | Cancer Type | GI₅₀ (µmol/L) | Reference |

| This compound & related metabolites | HEP G2 | Hepatocellular Carcinoma | 3.2 | [1] |

| This compound & related metabolites | MCF 7 | Breast Adenocarcinoma | 4.4 | [3] |

Note: The original study by Schlörke et al. (2002) reported the cytotoxicity for "Cetoniacytone A and related minor components," which includes this compound.

Experimental Protocols

While the definitive experimental details for the initial discovery are not fully published, a standard protocol for assessing the cytotoxicity of a novel compound against adherent cancer cell lines, such as the Sulforhodamine B (SRB) assay, is detailed below. This protocol is representative of the methodology likely employed.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Hepatocellular carcinoma (HEP G2) and breast adenocarcinoma (MCF 7) cell lines

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined optimal density. Plates are incubated to allow for cell attachment.

-

Compound Treatment: A dilution series of this compound is prepared in the cell culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle solvent at the same concentration used for the highest drug dose.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effect.

-

Cell Fixation: The incubation medium is discarded, and the cells are fixed to the plate by gently adding cold TCA solution to each well and incubating.

-

Staining: The TCA is removed, and the plates are washed and air-dried. SRB solution is then added to each well to stain the cellular proteins.

-

Destaining and Solubilization: Unbound SRB is removed by washing with acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with Tris base solution.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

Analysis: The GI₅₀ (Growth Inhibition 50%) value is calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthetic pathway of Cetoniacytone A and B has been investigated, and the gene cluster responsible has been identified in Actinomyces sp. Lu 9419. The core aminocarba sugar skeleton is believed to be formed via the pentose phosphate pathway. This compound is the direct precursor to Cetoniacytone A, with the final step in the biosynthesis of Cetoniacytone A being the acetylation of this compound.

Putative Mechanism of Action and Signaling Pathway

Direct studies on the signaling pathways affected by this compound have not yet been published. However, based on the known mechanisms of other anticancer antibiotics, particularly those with sugar-like moieties, a putative mechanism can be hypothesized. Many such compounds induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to apoptosis. This is a generalized model and requires experimental validation.

Experimental Workflow Visualization

The process of screening a novel compound like this compound for cytotoxic activity follows a logical progression from initial cell culture to final data analysis.

Future Directions

The initial findings on this compound are promising but represent only the preliminary stages of drug discovery. Further research is essential to fully characterize its therapeutic potential. Key future directions include:

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is critical.

-

In Vivo Efficacy: Evaluation of the compound's anticancer activity in animal models is necessary to determine its potential for clinical translation.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

Conclusion

This compound is a novel natural product with demonstrated in vitro cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines. While the current body of research is in its infancy, the unique chemical structure and promising biological activity of this compound make it a compelling candidate for further investigation in the field of oncology drug discovery. The data and protocols presented in this whitepaper provide a foundational resource for researchers dedicated to exploring the therapeutic potential of this intriguing molecule.

References

Cetoniacytone B: A Technical Guide to a Novel C7N Aminocyclitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoniacytone B is a fascinating and novel natural product belonging to the C7N aminocyclitol family.[1] Discovered alongside its acetylated counterpart, Cetoniacytone A, it is produced by an endosymbiotic Actinomyces species, strain Lu 9419, which was isolated from the intestines of the rose chafer beetle, Cetonia aurata.[2][3][4] The unique chemical architecture of the cetoniacytones, particularly the placement of the amino group at the C-2 position, distinguishes them from other members of the C7N aminocyclitol class, such as validamycin A.[3][4]

While Cetoniacytone A has demonstrated significant cytotoxic activity against human tumor cell lines, this compound, its deacetylated precursor, represents a key molecule for understanding the structure-activity relationships within this compound class.[5] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, chemical properties, and the biological activity of its closely related analogue, Cetoniacytone A. This document is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development.

Chemical Structure and Properties